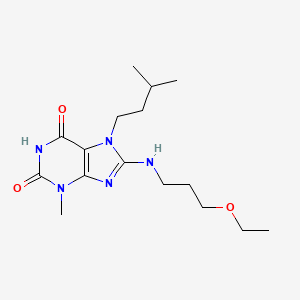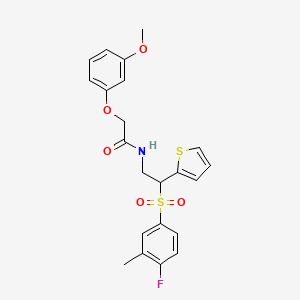![molecular formula C24H28N2O4S B2964945 2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312633-86-6](/img/structure/B2964945.png)
2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to the phenyl ring, an ethylsulfanyl group, and a carboxylate group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular formula of this compound is C24H28N2O4S, with an average mass of 440.555 Da and a monoisotopic mass of 440.176971 Da .Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Analysis
Research has delved into the molecular and crystal structures of tetrahydropyrimidine derivatives, showcasing their potential as medicinal compounds. X-ray diffraction studies have been pivotal in understanding the conformational features of these molecules (Gurskaya, Zavodnik, & Shutalev, 2003). Similarly, analysis of the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives provides insights into their structural and behavior differences based on substituents at the pyrimidine ring, potentially guiding the development of new drugs (Stolarczyk et al., 2018).
Synthesis and Medicinal Application
The Biginelli reaction has been employed for the regioselective synthesis of highly functionalized tetrahydropyrimidines, offering a solvent- and catalyst-free method that enhances the efficiency of producing these compounds (Harikrishnan et al., 2013). This approach has significant implications for medicinal chemistry, providing a streamlined pathway for generating compounds with potential biological activities.
Potential Antimicrobial and Anti-inflammatory Activities
The synthesis of pyrimidine-5-carboxylate derivatives has demonstrated promising antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of these compounds in treating various infections and inflammatory conditions (A.S.Dongarwar et al., 2011). Such studies are crucial in the discovery of new therapeutic agents, especially in the face of rising antibiotic resistance.
Antioxidant and Radioprotective Activities
Research into the antioxidant and radioprotective properties of tetrahydropyrimidine derivatives, such as the novel ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, provides a foundation for developing agents that could mitigate oxidative stress and protect against radiation-induced damage. This research has explored the compound's efficacy in vitro and in vivo, using models like Drosophila melanogaster to ascertain its protective effects against electron beam irradiation-induced oxidative stress (Mohan et al., 2014).
Eigenschaften
IUPAC Name |
2-ethylsulfanylethyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-4-31-15-14-29-23(27)21-17(2)26(3)24(28)25-22(21)19-10-12-20(13-11-19)30-16-18-8-6-5-7-9-18/h5-13,22H,4,14-16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEHYWOLRMMKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2964862.png)
![2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2964863.png)
![Tert-butyl {1-[2-(4-chlorophenyl)-2-hydroxyethyl]piperidin-4-yl}carbamate](/img/structure/B2964864.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2964865.png)
![1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2964871.png)
![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)
![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)
![6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2964877.png)


![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)
![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)